N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea
Overview
Description
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.20557608 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Derivatives
- Synthesis of Nitrogen Heterocycles Derivatives : Nitrogen heterocycles can react with derivatives similar to N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea, producing compounds with potential applications in medicinal chemistry and material science (Harutyunyan, 2016).
Rheology and Gelation
- Hydrogel Formation : Certain urea compounds, similar in structure to the subject compound, can form hydrogels in acidic conditions. These gels' physical properties can be tuned by the identity of the anion, suggesting applications in material science and drug delivery systems (Lloyd & Steed, 2011).
Complex-Forming Tendency with Metals
- Iron(III) Complex Formation : Some derivatives show the ability to form complexes with metals like iron(III). These complexes have potential applications in catalysis and as models for studying biological processes (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).
Molecular Structure Studies
- Crystallographic Studies : Derivatives of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a related compound, have been studied for their molecular and crystal structure. This research aids in understanding the molecular interactions and properties of such compounds, relevant for drug design (Lough, Hicks, Valliant, Wilson, & Vasdev, 2010).
Directed Lithiation
- Lithiation in Organic Synthesis : Studies have shown that derivatives can undergo directed lithiation, a process important in organic synthesis for creating new compounds with potential pharmaceutical applications (Smith, El‐Hiti, & Alshammari, 2013).
Photodynamic Therapy
- Potential in Photodynamic Therapy : Certain benzenesulfonamide derivative groups, structurally related to the subject compound, have been found to have properties useful in photodynamic therapy, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Anticancer Research
- Enzyme Inhibition and Anticancer Properties : Some urea derivatives exhibit enzyme inhibition and anticancer activities, suggesting their potential use in developing new cancer therapies (Mustafa, Perveen, & Khan, 2014).
Reactivity with Carbonates
- Chemoselective Methylation : Research shows that functionalized anilines similar to the subject compound can react chemoselectively with carbonates, an important reaction in organic chemistry for developing pharmaceuticals and fine chemicals (Selva, Tundo, & Perosa, 2003).
Properties
IUPAC Name |
1-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-(2-methoxy-5-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-14-7-6-8-18(11-14)13-26-17(4)21(16(3)25-26)24-22(27)23-19-12-15(2)9-10-20(19)28-5/h6-12H,13H2,1-5H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYXHBOATCILFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=C(C=CC(=C3)C)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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